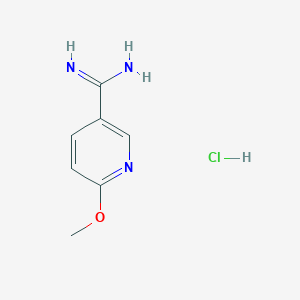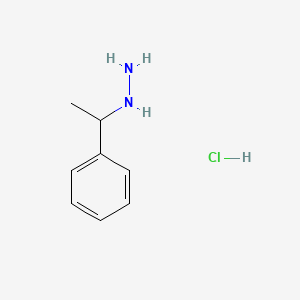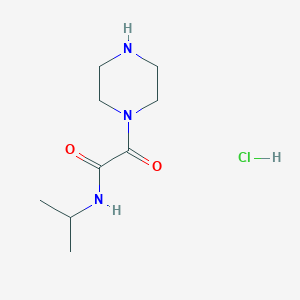![molecular formula C12H16ClNO B1420290 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1097816-76-6](/img/structure/B1420290.png)
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide
説明
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide is an organic compound with the molecular weight of 225.72 . It is an impurity of Prilocaine, a local anesthetic used to treat paresthesia .
Synthesis Analysis
The synthesis of this compound can be achieved from o-Toluidine and 2-Chloropropionic acid .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C12H16ClNO/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,1-3H3,(H,14,15) .Chemical Reactions Analysis
As an impurity of Prilocaine, it may be involved in the reactions related to the synthesis and degradation of Prilocaine .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Solubility and Crystallization Studies
- Solubility in Solvent Mixtures : The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various binary solvent mixtures was extensively studied. It was found that its solubility increases with temperature in ethyl acetate + hexane, toluene + hexane, acetone + hexane, and butanone + hexane mixtures. These studies are crucial for understanding the material's properties and potential applications in various industries (Pascual et al., 2017).
Synthesis and Antibacterial Activity
- Azole Derivatives Synthesis : Research on synthesizing azole derivatives from related compounds showed promising antibacterial activity. This could lead to the development of new antibacterial agents (Tumosienė et al., 2012).
Herbicide Research
- Synthesis of Herbicide Impurities : Studies focused on the synthesis of new impurities of the Propisochlor herbicide using a 2-chloro-N-(2-ethyl-6-methylphenyl)-N-methylethanamide related compound. Understanding these impurities can improve herbicide safety and effectiveness (Behera et al., 2022).
Anticancer Research
- Anticancer Agent Evaluation : Certain propanamide derivatives, including those related to 2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide, have been evaluated as potential anticancer agents, showing promising results in preliminary tests (Rehman et al., 2018).
Pharmacokinetic Studies
- Distribution in Warm-Blooded Animals : Pharmacokinetic studies involving the distribution of related compounds in warm-blooded animals after intragastric administration were conducted. Such studies are essential for understanding how these compounds might behave in biological systems (Shormanov et al., 2016).
Compound Characterization
- Synthesis and Characterization : Research on synthesizing and characterizing compounds related to this compound, useful in SARS-CoV-2 treatment trials, was conducted. Such studies contribute to the understanding of potentially therapeutic compounds (Manolov et al., 2020).
Continuous Crystallization Process Development
- Continuous Crystallization of CNMP : The development of a continuous crystallization process for 2-chloro-N-(4-methylphenyl)propanamide in toluene is significant for the pharmaceutical industry, indicating a shift towards more efficient and sustainable manufacturing processes (Pascual et al., 2022).
Safety and Hazards
The safety information available indicates that this compound is potentially dangerous. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
生化学分析
Biochemical Properties
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered biochemical and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
特性
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPHODKVGGOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)


![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)






